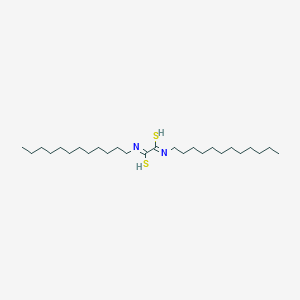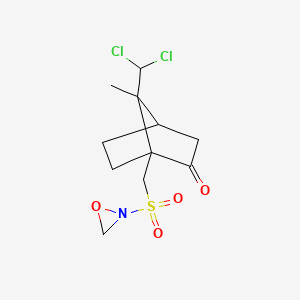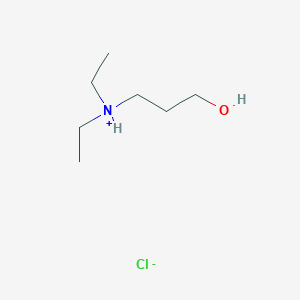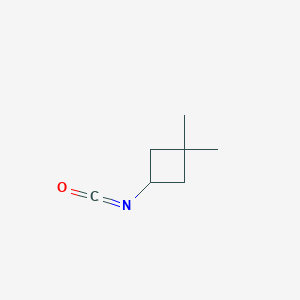
N,N'-didodecylethanediimidothioic acid
Overview
Description
Acetaminophen . Acetaminophen is a widely used over-the-counter medication for pain relief and fever reduction. It is commonly found in various pharmaceutical formulations, including tablets, capsules, and liquid suspensions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetaminophen is synthesized through the nitration of phenol to produce p-nitrophenol, which is then reduced to p-aminophenol. The p-aminophenol is subsequently acetylated using acetic anhydride to yield acetaminophen. The reaction conditions typically involve:
Nitration: Phenol is treated with a mixture of concentrated nitric acid and sulfuric acid to produce p-nitrophenol.
p-Nitrophenol is reduced to p-aminophenol using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon. p-Aminophenol is acetylated with acetic anhydride to form acetaminophen.Industrial Production Methods
In industrial settings, the production of acetaminophen follows a similar synthetic route but on a larger scale. The process involves:
Continuous Flow Reactors: These reactors allow for the continuous production of acetaminophen, improving efficiency and yield.
Catalytic Hydrogenation: This step is optimized to ensure complete reduction of p-nitrophenol to p-aminophenol.
Automated Acetylation: The acetylation process is automated to ensure consistent product quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Acetaminophen undergoes several types of chemical reactions, including:
Oxidation: Acetaminophen can be oxidized to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.
Reduction: The nitro group in p-nitrophenol is reduced to an amino group in p-aminophenol during synthesis.
Substitution: The hydroxyl group in phenol is substituted with a nitro group during nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nitration typically involves concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: NAPQI is a major product of acetaminophen oxidation.
p-Aminophenol is a key intermediate in the synthesis of acetaminophen. p-Nitrophenol is a major product of the nitration of phenol.Scientific Research Applications
Acetaminophen has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in studies of drug metabolism and chemical synthesis.
Biology: Acetaminophen is studied for its effects on cellular processes and its role in oxidative stress.
Medicine: It is extensively researched for its analgesic and antipyretic properties, as well as its safety profile and potential toxicity.
Industry: Acetaminophen is a key ingredient in many pharmaceutical products, making it a subject of industrial research for improved production methods and formulations.
Mechanism of Action
Acetaminophen exerts its effects primarily through the inhibition of the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. Prostaglandins are mediators of pain and inflammation. By inhibiting COX, acetaminophen reduces the production of prostaglandins, thereby alleviating pain and reducing fever. The exact molecular targets and pathways involved in acetaminophen’s mechanism of action are still under investigation, but it is known to have a central effect on the nervous system.
Comparison with Similar Compounds
Similar Compounds
Ibuprofen: Another widely used analgesic and antipyretic, but with anti-inflammatory properties.
Aspirin: Known for its analgesic, antipyretic, and anti-inflammatory effects, as well as its ability to inhibit platelet aggregation.
Naproxen: Similar to ibuprofen, it has analgesic, antipyretic, and anti-inflammatory properties.
Uniqueness
Acetaminophen is unique in that it primarily acts as an analgesic and antipyretic without significant anti-inflammatory effects. This makes it a preferred choice for patients who require pain relief and fever reduction without the gastrointestinal side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and aspirin.
Properties
IUPAC Name |
N,N'-didodecylethanediimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N2S2/c1-3-5-7-9-11-13-15-17-19-21-23-27-25(29)26(30)28-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCQUDOKUAAVFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN=C(C(=NCCCCCCCCCCCC)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCN=C(C(=NCCCCCCCCCCCC)S)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![tert-butyl 2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,11,12-triazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate](/img/structure/B7950294.png)


![methyl 2-[(2S)-2-amino-3-phenylpropanamido]acetate hydrochloride](/img/structure/B7950353.png)
![(2R)-2-[[4-[2-(2-amino-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioic acid](/img/structure/B7950357.png)


![(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]-1,2-dihydrocyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B7950369.png)
![1-(benzenesulfonyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperidine-2-carboxamide](/img/structure/B7950372.png)

